molecular formula C16H15ClN5NaO6PS2+ B1486764 Sp-8-pCPT-cyclic GMPS Sodium CAS No. 200716-65-0

Sp-8-pCPT-cyclic GMPS Sodium

Cat. No.: B1486764
CAS No.: 200716-65-0
M. Wt: 526.9 g/mol
InChI Key: JERAACMSJYSCBY-NHKOSUOISA-N
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Description

Historical Development of Cyclic Guanosine Monophosphate Analogues in Biochemical Research

The discovery of cyclic guanosine monophosphate (cGMP) in 1963 marked a pivotal advancement in understanding intracellular signaling. Early studies identified cGMP as a secondary messenger regulating processes such as vasodilation, phototransduction, and platelet aggregation. However, natural cGMP’s rapid degradation by phosphodiesterases (PDEs) and poor membrane permeability limited its utility in experimental systems.

The 1980s–1990s saw the development of synthetic cGMP analogues designed to overcome these limitations. Key structural modifications included:

  • Sulfur substitution at the cyclic phosphate moiety to resist PDE hydrolysis.
  • Lipophilic groups (e.g., 4-chlorophenylthio at the C8 position) to enhance cell permeability.
  • Stereochemical tuning (Sp vs. Rp isomers) to target specific cGMP-dependent protein kinase (PKG) isoforms.

Sp-8-pCPT-cyclic GMPS sodium emerged as a breakthrough due to its dual advantages: metabolic stability and selective activation of PKG type II (cGK II). Its development was catalyzed by the need to dissect cGMP signaling pathways in intact cells without interference from cross-talk with cAMP-dependent mechanisms.

Table 1: Key Milestones in cGMP Analogue Development

Year Innovation Impact on Research
1963 Isolation of endogenous cGMP Established cGMP as a second messenger
1987 Synthesis of phosphorothioate analogues Improved PDE resistance
1998 Introduction of 8-pCPT modifications Enhanced membrane permeability
2003 Characterization of Sp-8-pCPT-cGMPS Selective cGK II activation

Properties

IUPAC Name

sodium;9-[(6R,7aR)-7-hydroxy-2-oxido-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/t8?,10?,11-,14+,29?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERAACMSJYSCBY-NHKOSUOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)([O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2[C@@H](C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)([O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN5NaO6PS2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20849599
Record name sodium;9-[(6R,7aR)-7-hydroxy-2-oxido-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-3H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160385-87-5
Record name sodium;9-[(6R,7aR)-7-hydroxy-2-oxido-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-3H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Cardiovascular Research

Sp-8-pCPT-cyclic GMPS Sodium is utilized to investigate vascular tone regulation through its interaction with the NO/cGMP pathway. Studies have demonstrated its role in modulating vascular smooth muscle cell behavior, contributing to our understanding of hypertension and vascular diseases .

Renal Physiology

Research indicates that this compound enhances sodium reabsorption in renal epithelial cells, providing insights into kidney function and potential therapeutic targets for disorders such as hypertension and edema .

Pharmacological Studies

The compound serves as a pharmacological agent to explore the effects of cGMP signaling on various cellular processes. Its ability to activate ENaC has implications for drug development aimed at managing electrolyte disorders and related pathologies .

Case Studies

StudyObjectiveFindings
Edelheit et al. (2016) Investigate ENaC modulation by cGMP analogsDemonstrated that this compound increases ENaC activity by relieving sodium self-inhibition .
Research on Vascular Smooth Muscle Cells (2021) Assess the role of this compound in vascular regulationFound that the compound significantly impacted vascular smooth muscle cell signaling pathways, enhancing understanding of blood pressure regulation mechanisms .
Xenopus Oocyte Experiments Evaluate the effects on αβγ-ENaC activityConfirmed that this compound stimulates ENaC in a dose-dependent manner, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rp-8-pCPT-cyclic GMPS Sodium

  • Role : Competitive inhibitor of cGKI and cGKII.
  • Structural Difference : Rp configuration (equatorial sulfur) versus Sp configuration (axial sulfur).
  • Potency :
    • Inhibits cGK Iα and II with IC₅₀ values of 18.3 μM and 0.16 μM, respectively .
    • Acts as a competitive inhibitor with a Kᵢ of 0.03 μM for bovine PKGIα .
  • Applications : Used to block PKG-mediated vasodilation and platelet aggregation .
  • Solubility : Soluble in water (unlike brominated analogs) .

8-pCPT-cyclic GMP

  • Role : Parent compound lacking phosphorothioate modification.
  • Key Difference : Susceptible to PDE-mediated hydrolysis, reducing its stability in cellular assays .
  • Function : Activates PKG but with lower potency and shorter duration compared to Sp-8-pCPT-cyclic GMPS .

Rp-8-Br-PET-cyclic GMPS Sodium

  • Role : Metabolically stable, competitive inhibitor of cGKI and cGKII.
  • Structural Feature : Bromine substitution at the 8-position and increased lipophilicity.
  • Potency :
    • Inhibits cGMP-gated retinal ion channels (IC₅₀ = 25 μM) .
    • Higher cell permeability than Rp-8-pCPT-cyclic GMPS .
  • Applications : Preferred for studies requiring prolonged inhibition in intact cells .

Sp-5,6-DCI-cBiMPS

  • Role : PKA-specific activator.
  • Structural Difference : Dichloro-benzimidazole substitution instead of pCPT.
  • Function : Activates PKA with higher specificity than Sp-8-pCPT-cyclic GMPS, which cross-reacts with cGKs .

Data Tables

Table 1: Inhibitory/Activation Profiles of Key Analogs

Compound Target(s) Role IC₅₀/Kᵢ (μM) Solubility Reference
Sp-8-pCPT-cyclic GMPS cGKI, cGKII, PKA Activator N/A Water-soluble
Rp-8-pCPT-cyclic GMPS cGKIα, cGKII Inhibitor 0.03 (Kᵢ) Water-soluble
Rp-8-Br-PET-cyclic GMPS cGKI, cGKII, retinal channels Inhibitor 25 (IC₅₀) DMSO/ethanol
8-pCPT-cyclic GMP PKG Activator N/A Water-soluble

Table 2: Structural and Functional Comparisons

Feature Sp-8-pCPT-cyclic GMPS Rp-8-pCPT-cyclic GMPS 8-pCPT-cyclic GMP
Phosphorothioate modification Yes (Sp) Yes (Rp) No
Metabolic stability High (PDE-resistant) High Low
Primary function PKG/PKA activation PKG inhibition PKG activation
Solubility Water Water Water

Key Research Findings

Differential Stereoisomer Effects : The Sp configuration in Sp-8-pCPT-cyclic GMPS promotes kinase activation, while the Rp configuration in its diastereomer induces competitive inhibition .

Enhanced Stability: Phosphorothioate modification in Sp-8-pCPT-cyclic GMPS confers resistance to PDEs, extending its half-life in cellular assays compared to non-modified analogs .

Broad Kinase Activation : Unlike Sp-5,6-DCI-cBiMPS (PKA-specific), Sp-8-pCPT-cyclic GMPS activates both cGKs and PKA, highlighting its versatility in studying cross-talk between cyclic nucleotide pathways .

Therapeutic Potential: Rp-8-pCPT-cyclic GMPS has been used to elucidate PKG roles in vascular tone and platelet aggregation, suggesting applications in cardiovascular research .

Preparation Methods

Protection of Ribose Hydroxyl Groups

  • The 2′-hydroxyl group of the ribose is protected using a silyl protecting group (e.g., triisopropylsilyl, TIPS) to prevent formation of unwanted 2′,3′-cyclic side products during the phosphorothioate ring closure.
  • This step yields a 2′,5′-disilylated nucleoside intermediate with high selectivity (approx. 86:14 ratio over 3′,5′ isomer).

Introduction of the 8-(4-chlorophenylthio) Group

  • The 8-position of the guanine base is substituted with the 4-chlorophenylthio moiety, which acts as a lipophilic group enhancing membrane permeability.
  • This substitution also functions analogously to a protecting group during subsequent steps.

Formation of the Cyclic Phosphorothioate Ring via H-Phosphonate Chemistry

  • The cyclic phosphorothioate ring is formed using an H-phosphonate approach, which is advantageous for controlling stereochemistry and minimizing side reactions.
  • Pivaloyl chloride is used to activate the H-phosphonate intermediate.
  • Elemental sulfur and triethylamine are added to introduce the sulfur atom into the phosphate ring, forming the phosphorothioate.
  • Timing of sulfur and base addition is critical to prevent epimerization of the desired Sp (RP) diastereomer to the undesired Rp (SP) diastereomer.
  • The process yields a 9:1 ratio favoring the Sp diastereomer, which is the active form of the compound.

Purification and Crystallization

  • After the reaction, the mixture is washed with water to remove impurities.
  • Organic solvents such as acetonitrile are used to precipitate elemental sulfur and other by-products.
  • Crude solids are isolated by filtration and subjected to recrystallization steps to achieve high purity (>99.9%) without chromatographic purification.
  • The final product is obtained as a crystalline solid, suitable for pharmaceutical development.

Conversion to Sodium Salt Form

  • The free acid form of Sp-8-pCPT-cyclic GMPS is converted to the monosodium salt to enhance aqueous solubility and stability.
  • The sodium salt form is typically stored at -20°C and handled under conditions preventing degradation, such as avoiding repeated freeze-thaw cycles.

Preparation Conditions and Parameters

Step Reagents/Conditions Outcome/Notes
Ribose hydroxyl protection Triisopropylsilyl chloride, base 2′,5′-disilylated nucleoside intermediate (86:14 ratio)
8-Substitution 4-chlorophenylthiol reagent Introduction of lipophilic 4-chlorophenylthio group
Cyclic phosphorothioate formation Pivaloyl chloride activation, sulfur, triethylamine Formation of Sp diastereomer in 9:1 ratio
Purification Water wash, MeCN precipitation Removal of sulfur and impurities
Crystallization Recrystallization from MeCN or appropriate solvent >99.9% pure crystalline product
Salt formation Neutralization with sodium ion Sodium salt form with improved solubility and stability

Stock Solution Preparation Data

For research and formulation use, stock solutions of Sp-8-pCPT-cyclic GMPS sodium are prepared based on its molecular weight (~525.9 g/mol) and solubility profile (soluble in water). The following table summarizes typical stock solution preparations:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 1.9015 mL 9.5075 mL 19.015 mL
5 mM Solution 0.3803 mL 1.9015 mL 3.803 mL
10 mM Solution 0.1902 mL 0.9508 mL 1.9015 mL

Solutions should be stored at -20°C or -80°C (up to 6 months) and may require warming to 37°C and ultrasonic treatment to enhance solubility before use.

Research Findings on Preparation Efficiency and Purity

  • The H-phosphonate synthetic route provides a scalable and efficient method to produce this compound with high stereochemical purity.
  • Avoidance of chromatographic purification reduces production costs and improves yield.
  • Crystallization techniques enable isolation of the compound with purity exceeding 99.9%, suitable for pharmaceutical applications.
  • The careful control of reaction conditions, particularly timing of sulfur addition, is critical to minimize formation of undesired diastereomers and side products.

Q & A

Q. What is the mechanism of action of Sp-8-pCPT-cyclic GMPS Sodium in modulating cGMP-dependent protein kinase (cGK) activity?

this compound acts as a selective activator of cGK isoforms (I and II) by mimicking cyclic guanosine monophosphate (cGMP) to induce conformational changes in the kinase regulatory domain. Its sulfur-containing structure enhances stability in aqueous environments, reducing rapid enzymatic degradation compared to endogenous cGMP . Methodologically, researchers should validate its specificity using kinase inhibition assays (e.g., competitive binding with Rp-8-Bromo-cGMPS) and monitor downstream phosphorylation targets like vasodilator-stimulated phosphoprotein (VASP) to confirm activity .

Q. How should solubility and storage conditions be optimized for this compound in cell-based assays?

The compound’s sodium salt formulation ensures solubility in water or buffered solutions (e.g., PBS, pH 7.4). For long-term stability, store lyophilized powder at -20°C in desiccated conditions. Reconstituted solutions should be aliquoted to avoid freeze-thaw cycles, with activity verified via dose-response curves in primary cell lines (e.g., vascular smooth muscle cells) to ensure batch consistency .

Q. What are standard protocols for assessing this compound’s effects on cardiac function in preclinical models?

Use gated myocardial perfusion SPECT (GMPS) phase analysis to quantify left ventricular (LV) dyssynchrony. Key parameters include histogram bandwidth and phase standard deviation (SD), which correlate with tissue Doppler imaging (TDI) metrics. Baseline and post-treatment scans should be performed under controlled heart rates, with radiation dose adjustments to minimize variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in LV dyssynchrony data between GMPS phase analysis and echocardiography?

Discrepancies often arise from methodological differences: GMPS provides 3D volumetric data with lower interobserver variability, while echocardiography relies on 2D imaging prone to angle dependency. To harmonize results, use hybrid protocols (e.g., tri-plane TDI alongside GMPS) and apply Bland-Altman analysis to quantify bias. Note that GMPS’s radiation burden limits repeated measurements, necessitating careful study design for longitudinal trials .

Q. What experimental controls are critical when studying this compound’s neuronal effects?

Include negative controls (e.g., inactive Rp-diastereomers) to isolate cGK-specific signaling. For neuronal excitability assays, pair patch-clamp electrophysiology with cGMP ELISA to correlate kinase activation with ion channel modulation. Address off-target effects by silencing cGK isoforms via siRNA and confirming rescue with this compound .

Q. How can this compound be integrated with optogenetic tools to dissect cGMP signaling dynamics?

Combine the compound with light-activated guanylyl cyclases (e.g., BeCyclOp) in co-transfected cell models. Use time-resolved fluorescence resonance energy transfer (FRET) to map real-time cGK activation kinetics. Calibrate this compound concentrations to avoid saturation, ensuring linear response ranges .

Data Contradiction and Reproducibility

Q. Why do studies report variable efficacy of this compound in reversing LV dyssynchrony post-CRT?

Variability stems from differences in patient populations (e.g., ischemic vs. non-ischemic cardiomyopathy) and GMPS acquisition protocols. Standardize imaging parameters (e.g., gating intervals, tracer dosage) and use multivariate regression to adjust for comorbidities. Reproducibility is higher in GMPS than echocardiography due to automated phase analysis algorithms .

Q. What strategies mitigate batch-to-batch variability in this compound bioactivity?

Source the compound from certified suppliers (e.g., Santa Cruz Biotechnology) and validate each batch via high-performance liquid chromatography (HPLC) for purity (>95%). Pre-test in a standardized luciferase reporter assay (e.g., cGK-responsive promoters) to confirm EC₅₀ values within expected ranges (10–100 nM) .

Methodological Integration

Q. Can this compound be used in tandem with CRISPR-Cas9 screens to identify novel cGK effectors?

Yes. Combine the compound with genome-wide CRISPR knockout libraries in high-throughput screens. Use phosphoproteomics to identify phosphorylation events abolished in cGK-knockout cells. Normalize data to account for off-target kinase activation using isoform-specific inhibitors .

Q. How does this compound’s stability impact chronic dosing studies in animal models?

Its extended half-life (vs. cGMP) permits once-daily intraperitoneal administration. Monitor plasma levels via mass spectrometry to ensure sustained concentrations. For tissue-specific effects, employ localized delivery systems (e.g., osmotic pumps) and validate target engagement with immunohistochemistry for phosphorylated VASP .

Q. Tables

Key Parameter GMPS Phase Analysis Echocardiography (TDI)
Variability (CV%)5–8% 15–20%
Spatial Resolution3D Volumetric 2D Sectorial
Radiation ExposureModerate None
This compound Recommendations
Solubility≥10 mM in PBS (pH 7.4)
Working Concentration (in vitro)10–500 nM
Stability (4°C)≤72 hours

Retrosynthesis Analysis

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Feasible Synthetic Routes

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